molecular formula C12H21NO3 B2433942 tert-Butyl 7-hydroxy-5-azaspiro[2.5]octane-5-carboxylate CAS No. 2167476-06-2

tert-Butyl 7-hydroxy-5-azaspiro[2.5]octane-5-carboxylate

Cat. No. B2433942
CAS RN: 2167476-06-2
M. Wt: 227.304
InChI Key: PHJLWPDQWLYYHN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-4-9(14)8-12(13)5-6-12/h9,14H,4-8H2,1-3H3. This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The compound tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a similar compound to tert-Butyl 7-hydroxy-5-azaspiro[2.5]octane-5-carboxylate, was synthesized from ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt using an intramolecular lactonization reaction. This demonstrates the potential synthetic routes and chemical transformations that could be applied to this compound as well (Moriguchi et al., 2014).

  • Molecular Structure : The structure of synthesized compounds like tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, which shares structural similarities with this compound, was analyzed using techniques such as 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction (Moriguchi et al., 2014).

Application in Organic Synthesis

  • Building Blocks for Novel Compounds : tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to this compound, was synthesized and used as a building block for further selective derivation on the azetidine and cyclobutane rings, providing a convenient entry point to new compounds that complement piperidine ring systems (Meyers et al., 2009).

Advanced Chemical Analysis

  • NMR Spectroscopy for Absolute Configuration Assignment : The absolute configurations of compounds similar to this compound were determined using NOESY correlations in NMR spectroscopy. This highlights the potential use of advanced spectroscopic techniques for detailed chemical analysis of such compounds (Jakubowska et al., 2013).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

tert-butyl 7-hydroxy-5-azaspiro[2.5]octane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-9(14)6-12(8-13)4-5-12/h9,14H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJLWPDQWLYYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC2(C1)CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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